molecular formula C9H8N2O3 B8564925 Methyl 5-cyano-3-methoxypicolinate

Methyl 5-cyano-3-methoxypicolinate

Cat. No.: B8564925
M. Wt: 192.17 g/mol
InChI Key: SQAGMXPHGOIJMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-cyano-3-methoxypicolinate is a methyl ester derivative of picolinic acid, featuring a cyano group at the 5-position and a methoxy group at the 3-position of the pyridine ring. This compound is structurally significant due to its electron-withdrawing (cyano) and electron-donating (methoxy) substituents, which influence its reactivity and physicochemical properties. Synthesis methods for related compounds (e.g., thiophene derivatives) involve reactions with malononitrile or cyanoacetate esters in the presence of sulfur and bases, indicating possible parallels in its preparation .

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 5-cyano-3-methoxypyridine-2-carboxylate

InChI

InChI=1S/C9H8N2O3/c1-13-7-3-6(4-10)5-11-8(7)9(12)14-2/h3,5H,1-2H3

InChI Key

SQAGMXPHGOIJMW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)C#N)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Methyl 5-cyano-3-methoxypicolinate shares a picolinate backbone with several analogs, but substituent variations lead to distinct properties:

Compound Name Substituents Key Structural Features Similarity Score*
This compound 5-CN, 3-OCH₃ Electron-withdrawing CN, electron-donating OCH₃ Reference
Methyl 5-bromo-3-methylpicolinate [5] 5-Br, 3-CH₃ Halogen (Br), alkyl (CH₃) 0.91
Methyl 6-amino-5-bromopicolinate [5] 5-Br, 6-NH₂ Halogen (Br), amino (NH₂) 0.90
Methyl salicylate [4] 2-OH, 3-OCH₃ (benzoate) Phenolic OH, ester N/A

*Similarity scores from structural analogs in .

Key Observations :

  • The cyano group enhances polarity and susceptibility to hydrolysis compared to bromo or methyl groups .
  • Methoxy at the 3-position may stabilize the pyridine ring via resonance, contrasting with amino or hydroxyl groups in other esters .

Physical Properties

Data from methyl ester analogs highlight trends in solubility, volatility, and stability:

Compound Name Boiling Point (°C) Solubility (g/L) Vapor Pressure (mmHg) Source
This compound* ~250 (estimated) Moderate (polar solvents) Low Inferred
Methyl salicylate [4] 222 0.2 (water) 0.1 (25°C) [4]
Methyl 5-bromo-3-methylpicolinate [5] N/A Low (non-polar) N/A [5]

*Estimated based on substituent effects: Cyano groups increase polarity and boiling point relative to bromo or methyl analogs .

Key Observations :

  • The cyano group likely reduces water solubility compared to hydroxyl-containing esters (e.g., methyl salicylate) but enhances solubility in polar aprotic solvents .
  • Bromo-substituted esters exhibit lower polarity, favoring non-polar solvents .
Reactivity:
  • Cyano Group: Undergoes hydrolysis to carboxylic acids or reduction to amines, enabling diverse derivatization pathways .
  • Bromo Group (in analogs): Participates in cross-coupling reactions (e.g., Suzuki-Miyaura), offering routes to biaryl structures .
  • Methoxy Group : Resists nucleophilic attack but may undergo demethylation under strong acids .

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